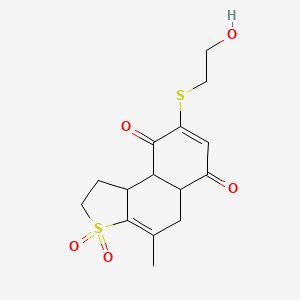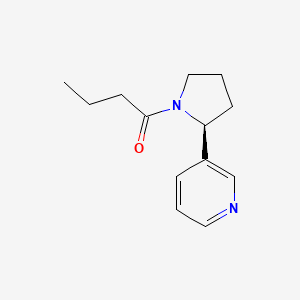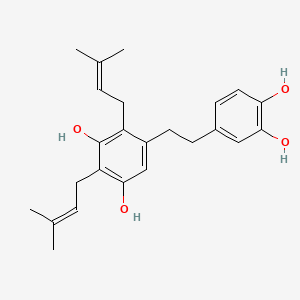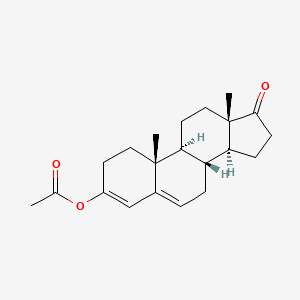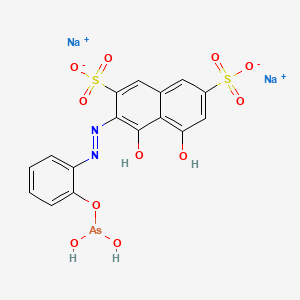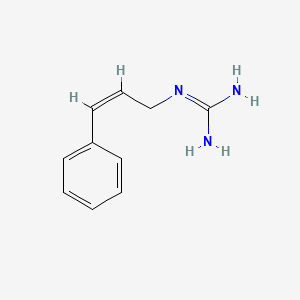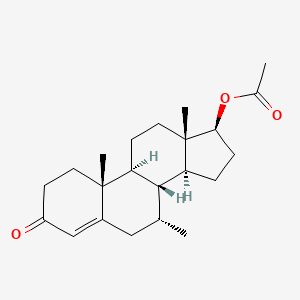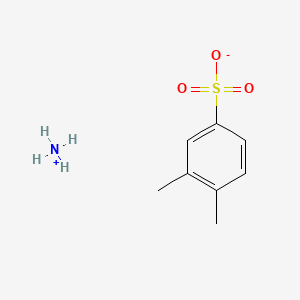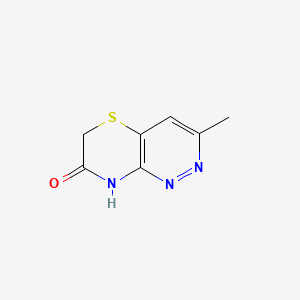![molecular formula C8H12O3 B12704733 (3aalpha,4beta,6aalpha)-Hexahydro-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one CAS No. 71116-15-9](/img/structure/B12704733.png)
(3aalpha,4beta,6aalpha)-Hexahydro-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3aalpha,4beta,6aalpha)-Hexahydro-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one is a complex organic compound belonging to the furan family. This compound is characterized by its unique hexahydro structure, which includes a hydroxymethyl group and a cyclopenta[b]furan ring. It is known for its diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3aalpha,4beta,6aalpha)-Hexahydro-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one typically involves the selective hydrogenation of 5-hydroxymethylfurfural. This process can be catalyzed by various metal catalysts, such as platinum or nickel, under specific conditions. For instance, a novel catalyst featuring a magnetic core with platinum loaded onto a graphene-like shell has been used to achieve high yields of the desired product under optimized conditions of 373 K, 3 MPa H2, and 1-hour reaction time .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced catalysts and optimized reaction conditions is crucial for efficient industrial production.
Analyse Chemischer Reaktionen
Types of Reactions: (3aalpha,4beta,6aalpha)-Hexahydro-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen gas for reduction, oxygen or other oxidizing agents for oxidation, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures to ensure high selectivity and yield.
Major Products: The major products formed from these reactions include derivatives with modified functional groups, such as hydroxyl, aldehyde, or carboxyl groups. These derivatives are valuable intermediates for further chemical synthesis and applications.
Wissenschaftliche Forschungsanwendungen
(3aalpha,4beta,6aalpha)-Hexahydro-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one has a wide range of scientific research applications. In chemistry, it serves as a building block for synthesizing various complex molecules. In biology, it is used in the development of pharmaceuticals and bioactive compounds. In the industrial sector, it is utilized in the production of biodegradable polymers and specialty chemicals .
Wirkmechanismus
The mechanism of action of (3aalpha,4beta,6aalpha)-Hexahydro-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and the target molecule involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to (3aalpha,4beta,6aalpha)-Hexahydro-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one include other furan derivatives such as 2,5-bis(hydroxymethyl)furan and 5-hydroxymethylfurfural. These compounds share structural similarities but differ in their functional groups and reactivity .
Uniqueness: The uniqueness of this compound lies in its specific hexahydro structure and the presence of the hydroxymethyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
71116-15-9 |
|---|---|
Molekularformel |
C8H12O3 |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
(3aS,4S,6aR)-4-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one |
InChI |
InChI=1S/C8H12O3/c9-4-5-1-2-7-6(5)3-8(10)11-7/h5-7,9H,1-4H2/t5-,6+,7-/m1/s1 |
InChI-Schlüssel |
RLXGPZUNVLXZNQ-DSYKOEDSSA-N |
Isomerische SMILES |
C1C[C@@H]2[C@H]([C@H]1CO)CC(=O)O2 |
Kanonische SMILES |
C1CC2C(C1CO)CC(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


